1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a complex chemical compound belonging to the class of phenylsulfonylpiperazine derivatives. This compound features a piperazine ring that is substituted with a 4-chlorophenyl group and a sulfonyl group, which is further connected to an azepane ring. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology, indicating its relevance in drug development and therapeutic applications.
The compound can be synthesized through specific chemical reactions involving sulfonylation and the formation of the azepane ring. The primary source of this compound in research and industrial applications comes from its synthesis using commercially available reagents and established organic chemistry techniques .
The synthesis of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves several key steps:
The industrial production of this compound may involve scaling up these synthetic routes while optimizing reaction conditions for efficiency and cost-effectiveness. Quality control measures are essential to ensure the consistency and purity of the final product.
The molecular structure of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can be represented by its molecular formula . The structural features include:
The compound's molecular weight is approximately 348.86 g/mol, with specific structural identifiers including:
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its biological activity. Understanding these reactions aids in designing analogs with improved efficacy or selectivity against specific biological targets .
The mechanism of action for 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with various molecular targets, including receptors and enzymes. It is believed that this compound can modulate biological pathways by binding to specific targets, thereby influencing cellular processes.
For example, it has been observed that this compound can affect gene expression related to epithelial-mesenchymal transition, particularly upregulating E-Cadherin transcripts (CDH1), which plays a role in cell adhesion and migration . Such interactions suggest potential applications in cancer therapy and other areas where modulation of cellular behavior is desirable.
The physical properties of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane include:
Chemical properties include:
Relevant data regarding these properties can be obtained through experimental studies or literature reviews focusing on similar compounds .
The applications of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane span several fields:
This hybrid heterocyclic compound integrates a 4-chlorophenylsulfonyl group, a central piperazine ring, and a terminal azepane moiety connected via sulfonyl linkages. With the systematic name 1-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}azepane (CAS: 879605-65-9), it represents an evolution in sulfonamide-based drug design. Its molecular formula is C₁₆H₂₄ClN₃O₂S (MW: 357.90 g/mol), featuring a topological polar surface area of 52.5 Ų and moderate lipophilicity (cLogP ~3.0), suggesting favorable membrane permeability [3]. The SMILES notation (Clc1ccc(cc1)N1CCN(CC1)S(=O)(=O)N1CCCCCC1) encodes its topological architecture, where the chlorophenyl group anchors electron-withdrawing properties, while the azepane ring introduces conformational flexibility [3].
The compound emerged from systematic efforts to optimize multi-sulfonylated polyamines for targeted cancer therapy. Its design principles trace to two key pharmacological scaffolds:
Synthetic routes typically involve stepwise sulfonylation:
Table 1: Key Synthetic Precursors
Precursor | Role | Source/Literature |
---|---|---|
1-((4-Chlorophenyl)sulfonyl)piperazine | Core piperazine scaffold | Sigma-Aldrich R733725 [5] |
Azepane-1-sulfonyl chloride | Terminal ring functionalization | ChemDiv M358-1153 analog [10] |
Rational drug design leveraged molecular hybridization, combining the PARP-inhibitory propensity of arylpiperazines (cf. Olaparib analogs) with the cholesterol biosynthesis disruption of azepane-containing TASINs (Truncated APC-Selective Inhibitors) [4] [6].
The molecule’s bioactivity arises from three interdependent domains:
pKₐ modulation: Tertiary nitrogens (basic pKₐ ~7.5) enable salt bridge formation in physiological pH [5]
Azepane Terminus:
Table 2: Quantum-Chemical Properties of Key Functional Groups
Group | HOMO Energy (eV) | LUMO Energy (eV) | Role in Bioactivity |
---|---|---|---|
4-Chlorophenylsulfonyl | -7.2 | -0.9 | DNA-binding mimicry [4] |
Piperazine N(SO₂) | -5.7 | +1.3 | Charge transfer mediation |
Azepane sulfonamide | -6.8 | -0.3 | Hydrophobic pocket penetration |
This compound occupies a niche intersecting three pharmacophore classes:
Distinguishing feature: Asymmetric sulfonylation (aryl + alkyl) versus TASIN-type arylsulfonamides [6]
Chlorophenyl-Pharmacophores:
Contrasts monosulfonylated analogs (e.g., 1-((4-chlorophenyl)sulfonyl)piperazine; MW 274.75 g/mol) lacking azepane’s steric bulk [8]
Azepane-Containing Bioactives:
The compound’s design directly addresses two anticancer strategies:
DFT studies confirm HOMO localization on piperazine, enabling electron donation to PARP1 catalytic Zn²⁺ [4]
Genotype-Selective Targeting (APCᵀᴿ):
Table 3: Comparative Oncology-Targeted Activities
Compound Class | Primary Target | Cancer Model | Lead Potency (IC₅₀) |
---|---|---|---|
Thiouracil amides (5e) | PARP1 | ER⁺ breast (MCF-7) | 18 μM [4] |
TASIN-1 | EBP | CRC (DLD-1/HT29) | 50–100 nM [6] |
This azepane compound | PARP1/EBP (putative) | CRC/breast (predicted) | Pending validation |
Concluding Remarks
1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane exemplifies rational scaffold hybridization in oncology drug discovery. Its structural duality—merging established piperazine sulfonamide pharmacophores with conformationally adaptive azepane rings—creates a versatile template for targeting PARP-dependent DNA repair and cholesterol metabolism pathways. Current research gaps include in vivo pharmacokinetic profiling and direct target validation studies, which will determine its translational potential.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7